molecular formula C16H15N3O3 B6577205 N-(1H-indazol-6-yl)-2-(2-methoxyphenoxy)acetamide CAS No. 1219904-12-7

N-(1H-indazol-6-yl)-2-(2-methoxyphenoxy)acetamide

Cat. No.: B6577205
CAS No.: 1219904-12-7
M. Wt: 297.31 g/mol
InChI Key: AOBRISDWBJZWLX-UHFFFAOYSA-N
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Description

N-(1H-Indazol-6-yl)-2-(2-methoxyphenoxy)acetamide is a heterocyclic compound featuring an indazole core linked via an acetamide bridge to a 2-methoxyphenoxy substituent. The 2-methoxyphenoxy group introduces electron-donating properties and may influence solubility and bioavailability.

Properties

IUPAC Name

N-(1H-indazol-6-yl)-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-21-14-4-2-3-5-15(14)22-10-16(20)18-12-7-6-11-9-17-19-13(11)8-12/h2-9H,10H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOBRISDWBJZWLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1H-indazol-6-yl)-2-(2-methoxyphenoxy)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic implications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C17_{17}H16_{16}N2_{2}O3_{3}
  • Molecular Weight : 296.32 g/mol

Research indicates that this compound may exert its biological effects through several mechanisms, including:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of various enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It may interact with specific receptors, such as P2Y14 receptors, which are implicated in inflammatory responses and cellular signaling pathways .
  • Antioxidant Activity : Preliminary studies suggest that it could possess antioxidant properties, contributing to its protective effects against oxidative stress.

Antitumor Activity

Several studies have evaluated the antitumor potential of this compound:

  • In Vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50_{50} values were reported to be in the low micromolar range, indicating potent activity .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been highlighted in various research articles:

  • Mechanistic Studies : It is suggested that this compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages .

Antimicrobial Activity

Emerging evidence supports the antimicrobial efficacy of this compound against several bacterial strains:

  • In Vitro Testing : The compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Data Summary Table

Biological ActivityAssessed ModelObserved EffectReference
AntitumorVarious cancer cell linesIC50_{50} < 10 µM
Anti-inflammatoryMacrophage cell lineReduced TNF-α and IL-6
AntimicrobialBacterial strainsSignificant antibacterial effect

Case Study 1: Antitumor Efficacy

A study explored the effects of this compound on human breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with apoptosis being confirmed through flow cytometry analysis.

Case Study 2: Anti-inflammatory Mechanisms

Another investigation assessed the compound's ability to modulate inflammatory pathways in an animal model of arthritis. Treatment with this compound resulted in a marked decrease in joint swelling and pain, correlating with reduced levels of inflammatory markers.

Comparison with Similar Compounds

Thiadiazole-Based Acetamides ()

Compounds 5k, 5l, and 5m in share the 2-(2-methoxyphenoxy)acetamide moiety but replace the indazole core with a 1,3,4-thiadiazole ring. Key differences include:

Compound Core Structure Substituent on Thiadiazole Yield (%) Melting Point (°C)
5k 1,3,4-Thiadiazol-2-yl Methylthio 72 135–136
5l 1,3,4-Thiadiazol-2-yl Ethylthio 68 138–140
5m 1,3,4-Thiadiazol-2-yl Benzylthio 85 135–136

Key Observations :

  • Higher yields (e.g., 85% for 5m ) correlate with benzylthio substituents, suggesting steric or electronic stabilization during synthesis .
  • Melting points (135–140°C) are comparable across derivatives, indicating similar crystalline packing despite core differences.

Benzothiazole Derivatives (–7)

Benzothiazole-based analogs, such as N-(6-trifluoromethylbenzothiazol-2-yl)-2-(2-methoxyphenyl)acetamide () and 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide (), highlight:

  • Electronic Effects : The trifluoromethyl group in enhances lipophilicity, while the methoxy group in the target compound may improve aqueous solubility .
  • Structural Rigidity : The adamantyl group in introduces bulkiness, leading to a high melting point (485–486 K) and stabilized crystal packing via C–H⋯O and S⋯S interactions .
  • Synthesis : These compounds are synthesized via imidazole-mediated coupling (), differing from thiadiazole derivatives () that use copper-catalyzed click chemistry .

Indazole-Containing Analogues (–5, 8)

  • 2-Chloro-N-(1H-indazol-6-yl)-acetamide (): Replaces the methoxyphenoxy group with a chloro substituent.
  • Patent Examples (–5): Compounds like Compound 15 () and Example 121 () incorporate indazole with pyrimidine or triazole extensions.

Triazole-Linked Derivatives ()

Triazole-based compounds (e.g., 6b , 6c ) feature naphthalene and nitro groups. While structurally distinct, their spectroscopic data (e.g., IR C=O stretch at ~1670 cm⁻¹, NMR δ 5.38–5.48 ppm for –CH2– groups) align with acetamide motifs in the target compound, underscoring shared characterization techniques .

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